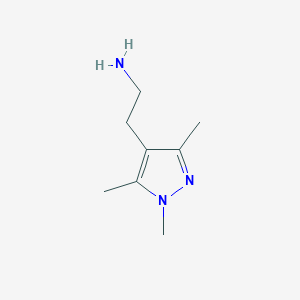

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine

CAS No.: 956950-95-1

Cat. No.: VC5999560

Molecular Formula: C8H15N3

Molecular Weight: 153.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956950-95-1 |

|---|---|

| Molecular Formula | C8H15N3 |

| Molecular Weight | 153.229 |

| IUPAC Name | 2-(1,3,5-trimethylpyrazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C8H15N3/c1-6-8(4-5-9)7(2)11(3)10-6/h4-5,9H2,1-3H3 |

| Standard InChI Key | YKNKANAAYSLJMA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C)C)CCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, and an ethanamine (-CH₂CH₂NH₂) side chain at position 4. This configuration confers both lipophilic (methyl groups) and hydrophilic (amine) properties, influencing its solubility and reactivity. The IUPAC name, 2-(1,3,5-trimethylpyrazol-4-yl)ethanamine, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 956950-95-1 |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.229 g/mol |

| IUPAC Name | 2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine |

| SMILES | CC1=C(C(=NN1C)C)CCN |

| InChI Key | YKNKANAAYSLJMA-UHFFFAOYSA-N |

The SMILES notation and InChI key provide standardized representations for chemical databases and computational modeling. Solubility data remain unreported, but the amine group suggests moderate polarity, likely enhancing water solubility compared to purely aromatic pyrazoles.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine typically involves pyrazole ring formation followed by side-chain functionalization. A common approach employs:

-

Condensation Reactions: Cyclocondensation of hydrazines with diketones or β-keto esters to form the pyrazole ring.

-

Nucleophilic Substitution: Introduction of the ethanamine group via alkylation or Michael addition.

For example, 1,3,5-trimethylpyrazole can be synthesized from acetylacetone and methylhydrazine, followed by bromination at position 4 and subsequent amination to attach the ethanamine moiety .

Reaction Modifications

The primary amine group enables further derivatization:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Alkylation: Quaternization of the amine to enhance bioavailability.

-

Schiff Base Formation: Condensation with carbonyl compounds for coordination chemistry applications.

Biological Activities and Applications

Table 2: Comparative Bioactivity of Pyrazole Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| 4-Chloro-1,3,5-trimethyl-1H-pyrazole | Antibacterial | Membrane disruption |

| N-Myristoyltransferase Inhibitors | Antitrypanosomal | Enzyme inhibition |

| Sulfonamide-pyrazoles | Anticancer | Kinase inhibition |

Industrial and Research Applications

Beyond pharmacology, this compound serves as:

-

Building Block: For synthesizing ligands in coordination chemistry.

-

Intermediate: In agrochemicals and dyes due to its stable heterocyclic core .

Related Compounds and Structural Analogues

Halogenated Derivatives

-

4-Chloro-1,3,5-trimethyl-1H-pyrazole: Enhanced electrophilicity for nucleophilic aromatic substitution .

-

4-Bromo-1,3,5-trimethyl-1H-pyrazole: Used in cross-coupling reactions for drug discovery .

Functionalized Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume